N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide is a complex organic compound featuring a benzamide structure substituted with both a methoxyphenyl group and a tetraazole moiety. This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound can be classified as a tetrazole derivative, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are recognized for their utility in pharmaceuticals due to their ability to mimic carboxylic acids and their potential as bioisosteres. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its pharmacokinetic properties.
The synthesis of N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide can be achieved through various methods, including:
The molecular structure of N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide can be depicted as follows:
This structure allows for various interactions with biological targets, making it a candidate for pharmacological exploration.
N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide can participate in several chemical reactions:
These reactions are crucial for modifying the compound's properties for specific applications.
The mechanism of action for N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide is not fully elucidated but is hypothesized to involve:
Further studies are required to clarify its specific mechanisms in biological systems.
These properties are essential for understanding how the compound behaves under different conditions, influencing its potential applications.
N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide has potential applications in:
The versatility of this compound underscores its significance in ongoing research within medicinal chemistry and related fields.
The tetrazole ring in N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide (molecular formula: C₁₅H₁₃N₅O₂) serves as a strategic bioisosteric replacement for carboxylic acid groups, addressing key limitations of carboxylate moieties in drug design. With a pKa of ~4.5, the tetrazole ring closely mimics the ionization profile of carboxylic acids (pKa ~4.2–4.4) under physiological conditions, enabling similar electrostatic interactions with target proteins [3] [7]. This substitution significantly enhances metabolic stability by resisting enzymatic degradation pathways (e.g., β-oxidation, conjugation) that commonly affect carboxyl groups [7].
Table 1: Physicochemical Comparison of Tetrazole vs. Carboxylate
| Property | Tetrazole | Carboxylate |
|---|---|---|
| pKa range | 4.2–4.9 | 4.0–4.5 |
| Dipole moment (Debye) | ~5.0 | ~1.7 |
| Planar geometry | Yes | Yes |
| Hydrogen-bonding capacity | 2–3 acceptors | 2 acceptors |
The tetrazole’s higher dipole moment (≥5 D vs. ~1.7 D for carboxylate) enhances polar interactions with binding sites, as evidenced in angiotensin II receptor antagonists. For example, losartan’s tetrazole group exhibits 10-fold greater potency than its carboxylate analog EXP-7711 due to improved topological alignment with Lys199 residues [3]. Similarly, in N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide, the tetrazole projects its acidic nitrogen 1.5 Å farther from the benzamide core than a carboxylate would, optimizing engagement with deep hydrophobic pockets in target proteins [1] [3]. Crystallographic studies confirm that tetrazole-derived inhibitors form additional hydrogen bonds with catalytic residues (e.g., Arg415 in Keap1) compared to carboxylate counterparts [5].
The ortho-methoxy anilide moiety imposes critical conformational restraints on the compound’s benzamide core. Nuclear magnetic resonance (NMR) and computational analyses reveal that the ortho-methoxy group sterically hinders rotation around the C-N amide bond, enforcing a near-perpendicular dihedral angle of 85–95° between the anilide ring and benzamide plane [1] [4]. This restriction:
Table 2: Conformational Impact of Ortho-Substituents in Anilides
| Substituent Position | Amide Bond Rotation Barrier (kcal/mol) | Dihedral Angle (°) |
|---|---|---|
| Ortho-methoxy | 12–14 | 85–95 |
| Meta-methoxy | 8–9 | 40–50 |
| Para-methoxy | 6–7 | 30–40 |
The ortho-methoxy group’s electron-donating capacity (+R effect) also modulates the anilide nitrogen’s basicity, reducing its pKa to ~1.2 and preventing protonation in physiological pH environments. This ensures optimal hydrogen-bond acceptor capability for interactions with residues like Ser438 in Bcl-2 or Gln598 in 15-LOX [4] . Molecular dynamics simulations confirm that the locked conformation enhances residence time in hydrophobic enzyme cavities by 3-fold compared to meta- or para-substituted analogs .
Electronic topology optimization in N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide maximizes complementary interactions with biological targets through three-dimensional alignment of electron-rich and electron-deficient regions. Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal:
Table 3: Electronic Properties of Key Pharmacophores
| Pharmacophore | HOMO Energy (eV) | LUMO Energy (eV) | Electrostatic Potential (kcal/mol) |
|---|---|---|---|
| Tetrazole ring | −8.5 | −1.8 | −45 (N2/N3) |
| Benzamide carbonyl | −7.2 | −0.9 | −30 (O) |
| Ortho-methoxy anilide | −6.8 | −0.3 | +25 (O–CH₃) |
This electronic synergy enables high-affinity binding to proteins like Bcl-2, where the tetrazole’s negative electrostatic potential anchors to Arg107, while the methoxy anilide occupies a hydrophobic subpocket lined by Phe104 and Tyr199 [10]. In Keap1 inhibitors, the molecule adopts a "peptidomimetic" conformation where the tetrazole mimics the Glu82 carboxylate of Nrf2’s ETGE motif, forming salt bridges with Arg483 and Tyr572 [5]. Molecular docking confirms binding free energies of −9.8 kcal/mol for optimized derivatives, surpassing reference inhibitors like quercetin (−8.47 kcal/mol) . Charge delocalization across the tetrazole-benzamide system also reduces solvation energy by 40%, enhancing desolvation efficiency during target engagement [3] [7].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6